molecular formula C9H7FN2O3 B13512809 6-Ethoxy-2-fluoro-3-nitrobenzonitrile

6-Ethoxy-2-fluoro-3-nitrobenzonitrile

Cat. No.: B13512809
M. Wt: 210.16 g/mol
InChI Key: VZNITMKKICEMGN-UHFFFAOYSA-N
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Description

6-Ethoxy-2-fluoro-3-nitrobenzonitrile is an organic compound with the molecular formula C9H7FN2O3 and a molecular weight of 210.16 g/mol . It is characterized by the presence of an ethoxy group, a fluoro group, a nitro group, and a nitrile group attached to a benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2-fluoro-3-nitrobenzonitrile typically involves the nitration of 6-ethoxy-2-fluorobenzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2-fluoro-3-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethoxy-2-fluoro-3-nitrobenzonitrile is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential pharmacological properties and as a building block in drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-fluoro-3-nitrobenzonitrile depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The nitrile group can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    6-Ethoxy-2-fluoro-3-aminobenzonitrile: Formed by the reduction of the nitro group.

    6-Ethoxy-2-fluoro-3-nitrobenzoic acid: Formed by the hydrolysis of the nitrile group.

    6-Ethoxy-2-fluoro-3-nitrobenzamide: Another hydrolysis product of the nitrile group.

Uniqueness

The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (ethoxy) groups on the benzene ring allows for versatile chemical transformations and interactions .

Properties

Molecular Formula

C9H7FN2O3

Molecular Weight

210.16 g/mol

IUPAC Name

6-ethoxy-2-fluoro-3-nitrobenzonitrile

InChI

InChI=1S/C9H7FN2O3/c1-2-15-8-4-3-7(12(13)14)9(10)6(8)5-11/h3-4H,2H2,1H3

InChI Key

VZNITMKKICEMGN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)[N+](=O)[O-])F)C#N

Origin of Product

United States

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